2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dimethyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-9-14(11-21)13(2)19(12)15-5-6-16(17(10-15)20(22)23)18-7-3-4-8-18/h5-6,9-11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSFLAZCMCLLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with a nitro-substituted benzaldehyde derivative in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol, with glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Reactivity of the Aldehyde Group
The carbaldehyde group at position 3 of the pyrrole ring is a key reactive site.
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Schiff Base Formation : The aldehyde reacts with primary amines to form imines, useful in medicinal chemistry for drug design .
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Oxidation/Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, expanding functional versatility .
Nitro Group Reduction
The nitro group on the phenyl ring is reducible to an amine, enabling further derivatization.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, ethanol | 3-Amino-4-(pyrrolidin-1-yl)phenyl derivative | |
| Fe/HCl Reduction | Fe powder, HCl, H₂O, Δ | Same as above |
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Reduction of the nitro group yields an aniline derivative, which can undergo diazotization or coupling reactions .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring’s reactivity is influenced by the electron-withdrawing nitro (-NO₂) and electron-donating pyrrolidinyl groups.
| Reaction Type | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -NH | Additional nitro group | |
| Sulfonation | H₂SO₄, SO₃ | Meta to -NO₂ | Sulfonic acid derivative |
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Directing Effects : The nitro group directs EAS to the meta position, while the pyrrolidinyl group activates the para position .
Pyrrolidinyl Group Modifications
The pyrrolidinyl substituent (cyclic secondary amine) can undergo alkylation or participate in ring-opening reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | RX (alkyl halides), base | Quaternary ammonium salts | |
| Acylation | AcCl, pyridine | N-Acylpyrrolidine derivative |
Pyrrole Ring Functionalization
The 2,5-dimethylpyrrole core may undergo halogenation or cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Iodination | I₂, HNO₃, H₂SO₄ | Position 4 | 4-Iodo-pyrrole derivative | |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Position 3 | Biaryl derivatives |
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Halogenation : Iodination at position 4 enables cross-coupling reactions (e.g., Suzuki).
Multi-Component Reactions
The aldehyde and nitro groups allow participation in Ugi or Biginelli reactions for complex heterocycles.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Ugi Reaction | Amine, isonitrile, carboxylic acid | Tetrazole or peptidomimetic derivatives |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Specifically, studies on related compounds suggest that modifications to the pyrrole structure can enhance their efficacy against various cancer cell lines. For instance, the incorporation of nitro groups and pyrrolidinyl moieties has been linked to improved biological activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Pyrrole derivatives have also been explored for their antimicrobial activities. Compounds similar to 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde have shown effectiveness against Gram-positive bacteria and drug-resistant fungal strains. The presence of specific functional groups appears to play a crucial role in enhancing their antimicrobial potency .
Synthesis and Reactions
Synthetic Routes
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions: Utilizing aldehydes and amines in the presence of catalysts to form the desired pyrrole structure.
- Oxidative Coupling: Employing oxidants to facilitate the formation of complex pyrrole derivatives from simpler precursors .
Reactivity Studies
Studies have demonstrated that this compound can participate in further chemical reactions such as:
- Electrophilic Substitution: The presence of electron-withdrawing groups like nitro enhances the electrophilic character of the aromatic system, making it susceptible to substitution reactions.
- Cyclization Reactions: The compound can serve as a precursor for synthesizing more complex heterocycles through cyclization processes .
Material Science Applications
Polymer Chemistry
The unique electronic properties of this compound make it a candidate for use in organic electronics and materials science. Its ability to form stable radical cations suggests potential applications in:
- Conductive Polymers: Incorporating this compound into polymer matrices may enhance conductivity and stability.
- Light-emitting Devices: Its photophysical properties could be beneficial in developing organic light-emitting diodes (OLEDs) .
Case Study 1: Anticancer Efficacy
In vitro studies have shown that a derivative of this pyrrole compound exhibited IC50 values lower than traditional chemotherapeutics against A549 lung cancer cells. These results indicate a promising lead for further development into anticancer agents .
Case Study 2: Antimicrobial Screening
A series of synthesized pyrrole derivatives, including variations of the target compound, were screened against multiple strains of resistant bacteria. The results indicated that compounds with similar structural features displayed significant antibacterial activity, warranting further exploration for clinical applications .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the nitro and pyrrolidinyl substituents, resulting in different chemical and biological properties.
3-nitro-4-(pyrrolidin-1-yl)benzaldehyde: Contains the nitro and pyrrolidinyl groups but lacks the pyrrole ring, affecting its reactivity and applications.
2,5-dimethyl-1-[3-amino-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde: A reduced form of the target compound with different biological activities.
Uniqueness
2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both nitro and pyrrolidinyl groups on the aromatic ring, along with the pyrrole core, makes it a versatile compound for various applications in research and industry.
Biological Activity
2,5-Dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.34 g/mol. The compound features a pyrrole ring substituted with a nitrophenyl group and a pyrrolidine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that various pyrrole derivatives exhibit significant antibacterial and antifungal activities. A study highlighted the synthesis of several pyrrole derivatives, including those structurally related to our compound, which demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents, such as methoxy groups, was found to enhance the antimicrobial efficacy of these compounds .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2,5-Dimethyl Pyrrole Derivative | Staphylococcus aureus | 20 | 12.5 |
| 2,5-Dimethyl Pyrrole Derivative | Escherichia coli | 18 | 15 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 25 | 2 |
| Control (Ciprofloxacin) | Escherichia coli | 22 | 2 |
The data suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
The mechanism by which pyrrole derivatives exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes. The presence of nitrogen heterocycles in these compounds may enhance their interaction with microbial targets, leading to increased permeability and subsequent cell death .
Case Studies
Several studies have explored the biological activities of pyrrole derivatives:
- Antibacterial Screening : A comprehensive study evaluated the antibacterial properties of various pyrrole derivatives, including those similar to our compound. Results indicated that modifications in the structure significantly influenced activity levels against multiple bacterial strains .
- Antifungal Properties : In another investigation, derivatives were tested for antifungal activity against Candida spp., showing promising results that support their potential use in treating fungal infections .
- Synergistic Effects : Research has also suggested that combining pyrrole derivatives with other antimicrobial agents can lead to synergistic effects, enhancing overall efficacy against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step strategies:
Core Pyrrole Formation : A Knorr pyrrole synthesis or Hantzsch dihydropyridine condensation can generate the pyrrole ring. Substituents (methyl groups at positions 2 and 5) are introduced via alkylation or via pre-functionalized precursors .
Aldehyde Functionalization : The Vilsmeier-Haack reaction (using DMF and POCl₃) is employed to introduce the carbaldehyde group at position 3 of the pyrrole ring .
Phenyl Substitution : The nitro and pyrrolidine groups on the phenyl ring are introduced via nucleophilic aromatic substitution (e.g., nitro group first, followed by displacement of a leaving group with pyrrolidine) .
Example workflow:
- Synthesize 2,5-dimethylpyrrole → Formylate at position 3 → Attach substituted phenyl group via Buchwald-Hartwig coupling or Ullmann reaction .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and 2D experiments (COSY, HSQC) to confirm substituent positions. The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., resolving disorder in the pyrrolidine ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR with X-ray crystallography. For example, if NMR suggests rotational restriction in the pyrrolidine ring, crystallography can confirm spatial arrangements .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data. This helps distinguish between tautomers or conformers .
- Dynamic NMR : For flexible groups (e.g., nitro-pyrrolidine rotation), variable-temperature NMR can reveal coalescence temperatures and energy barriers .
Q. What strategies optimize regioselective functionalization of the phenyl ring?
- Methodological Answer :
- Directing Groups : Introduce temporary directing groups (e.g., boronates) to control nitro or pyrrolidine placement .
- Microwave-Assisted Synthesis : Enhances reaction specificity for nitro-group introduction under controlled heating .
- Protection/Deprotection : Protect the pyrrolidine nitrogen during nitration to avoid side reactions .
Q. How can structure-activity relationships (SAR) be analyzed for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine) and test antimicrobial/antioxidant activity via MIC assays or DPPH radical scavenging .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). The aldehyde group may act as a hydrogen bond acceptor .
- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity data .
Data Contradiction Analysis
Q. How to address discrepancies in reported crystallographic data for similar pyrrole derivatives?
- Methodological Answer :
- Refinement Protocols : Compare SHELXL parameters (e.g., R-factors, displacement ellipsoids) across studies. Discrepancies may arise from twinning or poor crystal quality .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to identify packing variations affecting stability .
- Database Cross-Check : Use CCDC or ICSD entries to validate bond lengths/angles .
Experimental Design
Q. What in silico approaches predict the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian) to predict sites for electrophilic/nucleophilic attack (e.g., aldehyde group as electrophile) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways .
Synthesis Optimization
Q. How to improve yield in the Vilsmeier-Haack formylation step?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
